molecular formula C8H9ClMg B1583610 2-Methylbenzylmagnesium chloride CAS No. 29875-05-6

2-Methylbenzylmagnesium chloride

Cat. No.: B1583610
CAS No.: 29875-05-6
M. Wt: 164.91 g/mol
InChI Key: YGJUEZWNAWCXGJ-UHFFFAOYSA-M
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Description

2-Methylbenzylmagnesium chloride is a versatile chemical compound with the molecular formula C8H9ClMgThis compound is a white crystalline powder that is soluble in organic solvents and water. It is widely used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbenzylmagnesium chloride can be synthesized through the reaction of 2-methylbenzyl chloride with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:

  • Dissolution of magnesium in THF.
  • Addition of 2-methylbenzyl chloride to the solution.
  • Stirring the mixture under an inert atmosphere until the reaction is complete.

Industrial Production Methods

In industrial settings, the production of magnesium, chloro[(2-methylphenyl)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are common practices in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methylbenzylmagnesium chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other organic compounds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Palladium-based catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product is typically a biaryl compound formed by the coupling of the aryl group from magnesium, chloro[(2-methylphenyl)methyl]- with another aryl group.

Scientific Research Applications

2-Methylbenzylmagnesium chloride is used in various scientific research applications, including:

    Catalysis: It serves as a catalyst in organic synthesis, facilitating the formation of complex organic molecules.

    Material Science: It is used in the preparation of advanced materials with unique properties.

    Biological Studies: It is employed in the study of biological processes and the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of magnesium, chloro[(2-methylphenyl)methyl]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The magnesium atom in the compound can coordinate with other molecules, facilitating the transfer of electrons and the formation of new chemical bonds. This coordination ability makes it a valuable reagent in various organic transformations.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, chloro[(phenyl)methyl]-: Similar to magnesium, chloro[(2-methylphenyl)methyl]-, but without the methyl group on the benzene ring.

    Magnesium, chloro[(4-methylphenyl)methyl]-: Similar structure but with the methyl group in the para position on the benzene ring.

Uniqueness

2-Methylbenzylmagnesium chloride is unique due to the presence of the methyl group in the ortho position on the benzene ring. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Properties

IUPAC Name

magnesium;1-methanidyl-2-methylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJUEZWNAWCXGJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1[CH2-].[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067524
Record name Magnesium, chloro[(2-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29875-05-6
Record name Magnesium, chloro((2-methylphenyl)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029875056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Magnesium, chloro[(2-methylphenyl)methyl]-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Magnesium, chloro[(2-methylphenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 29875-05-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylbenzylmagnesium chloride
Reactant of Route 2
2-Methylbenzylmagnesium chloride
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2-Methylbenzylmagnesium chloride
Reactant of Route 4
2-Methylbenzylmagnesium chloride
Reactant of Route 5
2-Methylbenzylmagnesium chloride
Reactant of Route 6
2-Methylbenzylmagnesium chloride

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